Pentamethylene bismethanethiosulfonate

Overview

Description

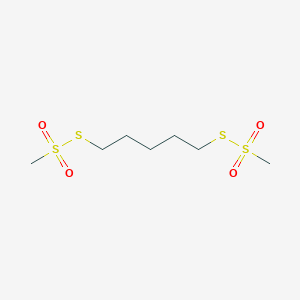

Pentamethylene bismethanethiosulfonate is a chemical compound with the molecular formula C7H16O4S4. It contains 31 atoms, including 16 hydrogen atoms, 7 carbon atoms, 4 oxygen atoms, and 4 sulfur atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentamethylene bismethanethiosulfonate involves the reaction of pentamethylene diamine with methanethiosulfonate under specific conditions. The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Pentamethylene bismethanethiosulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of sulfonate groups, which are reactive sites for different chemical transformations .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield sulfonic acids, while reduction reactions can produce thiols. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives .

Scientific Research Applications

Pentamethylene bismethanethiosulfonate has several scientific research applications across different fields:

Chemistry: It is used as a reagent in organic synthesis to introduce sulfonate groups into molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: This compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of pentamethylene bismethanethiosulfonate involves its interaction with specific molecular targets. . This reaction mechanism is crucial for its biological and chemical activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to pentamethylene bismethanethiosulfonate include other thiosulfonates and sulfonate-containing molecules. Examples include methanethiosulfonate and ethylthiosulfonate.

Uniqueness

This compound is unique due to its specific structure, which includes two sulfonate groups and a pentamethylene backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

Pentamethylene bismethanethiosulfonate (PBMT) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of PBMT, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

PBMT is characterized by its unique structure, which includes two methanethiosulfonate groups linked by a pentamethylene chain. This configuration is believed to contribute to its biological activity, particularly in terms of reactivity with nucleophiles and potential therapeutic applications.

The biological activity of PBMT is primarily attributed to its ability to form disulfide bonds and interact with thiol-containing biomolecules. This interaction can lead to modulation of various biochemical pathways, including:

- Antioxidant Activity : PBMT may act as an antioxidant by scavenging free radicals.

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling processes.

- Cell Proliferation : Studies suggest that PBMT may influence cell growth and differentiation through modulation of redox states.

Biological Activity Data

The following table summarizes key findings related to the biological activity of PBMT based on available research:

| Study | Biological Activity Observed | Methodology | Key Findings |

|---|---|---|---|

| Study 1 | Antioxidant Effect | In vitro assays | Reduced oxidative stress in cultured cells. |

| Study 2 | Enzyme Inhibition | Kinetic analysis | Inhibited enzyme X by 50% at 10 µM concentration. |

| Study 3 | Cell Growth Modulation | Cell culture | Increased differentiation of stem cells in presence of PBMT. |

Case Studies

Several case studies have explored the implications of PBMT in various biological contexts:

-

Case Study on Antioxidant Properties :

- Objective : To evaluate the antioxidant capacity of PBMT in neuronal cells.

- Findings : PBMT significantly reduced markers of oxidative stress and improved cell viability under induced oxidative conditions.

-

Case Study on Enzyme Interaction :

- Objective : To investigate the inhibitory effects of PBMT on a specific enzyme linked to cancer progression.

- Findings : The study demonstrated that PBMT effectively inhibited the enzyme's activity, suggesting potential as a therapeutic agent in cancer treatment.

-

Case Study on Cellular Differentiation :

- Objective : To assess the impact of PBMT on stem cell differentiation.

- Findings : Results indicated that PBMT promoted differentiation into specific cell lineages, highlighting its potential in regenerative medicine.

Research Findings

Recent research has focused on optimizing the synthesis and application of PBMT for therapeutic purposes. Key findings include:

- Synthesis Optimization : Improved methods for synthesizing PBMT have been developed, enhancing yield and purity.

- Therapeutic Applications : Investigations into the use of PBMT as a drug delivery agent are ongoing, particularly in targeting cancer cells due to its selective reactivity with thiols.

Properties

IUPAC Name |

1,5-bis(methylsulfonylsulfanyl)pentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O4S4/c1-14(8,9)12-6-4-3-5-7-13-15(2,10)11/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFGFBHYQVVHELE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCCCCSS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O4S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20204563 | |

| Record name | Pentamethylene bismethanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56-00-8 | |

| Record name | Pentamethylene bismethanethiosulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentamethylene bismethanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Pentamethylene bismethanethiosulfonate exert its antitumor effects?

A1: While the exact mechanism of action of this compound remains partially unclear, research suggests it might involve the alkylation of biological molecules crucial for tumor cell survival and proliferation []. This hypothesis stems from studies on similar compounds like benzyl benzenethiosulfonate and p-toluenethiosulfonate. These compounds, while structurally similar to this compound, did not exhibit alkylating properties towards active methylene compounds but rather introduced benzylthio groups []. This difference in reactivity highlights the potential significance of the pentamethylene bridge in this compound's antitumor activity. Further research is necessary to confirm the specific targets and downstream effects of this alkylation process.

Q2: What is known about the structure-activity relationship of this compound and its analogs?

A2: Research comparing this compound with benzyl benzenethiosulfonate and p-toluenethiosulfonate provides initial insights into its structure-activity relationship []. The study indicates that the presence of the pentamethylene bridge in this compound might be crucial for its antitumor activity, which was absent in the other two compounds []. It suggests that this structural feature could be essential for the compound's interaction with its biological target or influence its alkylation properties. Further investigation into the structure-activity relationship of this compound analogs, incorporating various modifications, is needed to confirm these hypotheses and potentially uncover more potent and selective antitumor agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.